molecular formula C15H14F3N5O B2721262 N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide CAS No. 2034377-63-2

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide

Cat. No.: B2721262
CAS No.: 2034377-63-2
M. Wt: 337.306
InChI Key: UDMQRBSIJGJMAR-UHFFFAOYSA-N
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Description

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a pyrrolidine ring, and a pyrazine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and pyrazine intermediates, followed by the formation of the pyrrolidine ring. The final step involves coupling these intermediates under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide include other trifluoromethyl-substituted pyridines and pyrazine carboxamides. Examples include:

  • N-(5-(trifluoromethyl)pyridin-2-yl)benzenesulfonamide
  • 5-(trifluoromethyl)pyridin-2-yl)methanol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18F3N3OC_{15}H_{18}F_3N_3O, with a molecular weight of approximately 313.324 g/mol. The structure includes a pyrrolidine ring, a trifluoromethyl-substituted pyridine, and a pyrazine moiety, which may influence its lipophilicity and biological interactions.

Inhibition Studies

Research indicates that structurally related compounds can act as inhibitors for various biological targets. For example, pyrazolyl derivatives have been characterized as effective inhibitors of p38 MAPK, an important enzyme in inflammatory responses. Compounds in this class have shown IC50 values in the low nanomolar range (e.g., 53 nM) for inhibiting p38 MAPK activity . Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory effects.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic synthesis techniques. These may include:

  • Formation of the Pyrrolidine Ring : Utilizing appropriate amines and carbonyl compounds.
  • Introduction of the Trifluoromethyl Group : Employing trifluoromethylating agents to enhance lipophilicity.
  • Pyrazine Formation : Cyclization reactions to form the pyrazine core.

These synthetic strategies highlight the complexity involved in developing this compound for further biological evaluation.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison can be made with other pyrazole derivatives known for their biological activities:

CompoundBiological ActivityIC50 (nM)Reference
Pyrazole Derivative Ap38 MAPK Inhibition53
Pyrazole Derivative BAntibacterial250 μg/mL
Pyrazole Derivative CNeutrophil Migration Inhibition10

Case Studies

While specific case studies on this compound are scarce, research on related compounds provides insight into potential applications:

  • Inflammation Models : Studies involving pyrazole derivatives have demonstrated efficacy in reducing inflammation markers in animal models, suggesting that similar compounds could be beneficial in treating inflammatory diseases.
  • Cancer Research : Compounds with similar structures have been investigated for their ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.

Properties

IUPAC Name

N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O/c16-15(17,18)10-1-2-13(21-7-10)23-6-3-11(9-23)22-14(24)12-8-19-4-5-20-12/h1-2,4-5,7-8,11H,3,6,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMQRBSIJGJMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NC=CN=C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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